Tetradecanoylcarnitine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarker for Fatty Acid Oxidation Disorders

Acylcarnitines, including tetradecanoylcarnitine, are intermediates in the breakdown of fatty acids for energy. Elevated levels of tetradecanoylcarnitine in blood or urine can indicate a problem with fatty acid oxidation. Researchers use tetradecanoylcarnitine levels to diagnose genetic disorders that affect this process, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency Source: PMID: 12385891.

Understanding Long-Chain Fatty Acid Metabolism

Tetradecanoylcarnitine is involved in the transport of long-chain fatty acids across the mitochondrial membrane for beta-oxidation, the process by which they are broken down for energy. Studying tetradecanoylcarnitine levels can help researchers understand how this process works and how it might be disrupted in various diseases Source: PMID: 16425363: .

Investigating Inborn Errors of Metabolism

Glutaric aciduria type II is an inborn error of metabolism characterized by the buildup of glutaric acid in the body. Some studies suggest a possible link between tetradecanoylcarnitine levels and this condition, although further research is needed Source: Human Metabolome Database (HMDB): .

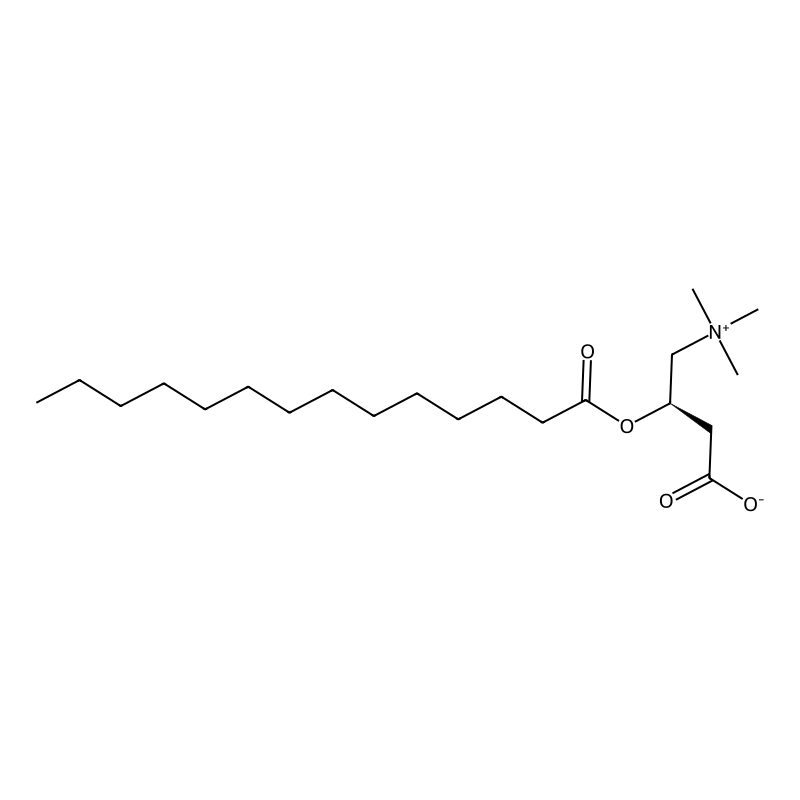

Tetradecanoylcarnitine, also known as myristoylcarnitine, is a long-chain acylcarnitine derivative involved in the metabolism of fatty acids. It consists of a tetradecanoic acid moiety esterified to carnitine, facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The molecular formula of tetradecanoylcarnitine is CHNO, and it plays a significant role in energy metabolism and cellular function .

Tetradecanoylcarnitine plays a vital role in the transport of long-chain fatty acids across the mitochondrial membrane for beta-oxidation. Fatty acids themselves are unable to freely cross the mitochondrial membrane. Tetradecanoylcarnitine acts as a carrier molecule by forming an ester bond with the fatty acid, converting it into a more soluble and transportable form (acylcarnitine) []. Once inside the mitochondria, the carnitine group is released, and the fatty acid undergoes beta-oxidation for energy production [].

Future Research Directions

Research on tetradecanoylcarnitine continues to explore its potential roles in various physiological processes. Some areas of interest include:

- Diagnostic applications: Tetradecanoylcarnitine levels in blood or urine may be used as biomarkers for diagnosing fatty acid oxidation disorders [].

- Therapeutic potential: The role of tetradecanoylcarnitine supplementation in various conditions, such as metabolic disorders or exercise performance, is being investigated [].

- Formation: It is synthesized from tetradecanoic acid and carnitine through the action of carnitine acyltransferases, specifically carnitine palmitoyltransferase 1, which catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming tetradecanoylcarnitine .

- Beta-Oxidation: Once inside the mitochondria, tetradecanoylcarnitine undergoes beta-oxidation, where it is converted back to tetradecanoyl-CoA. This process involves multiple enzymatic steps that ultimately lead to the production of acetyl-CoA, which enters the tricarboxylic acid cycle for energy production .

Tetradecanoylcarnitine has been implicated in various biological processes:

- Energy Metabolism: It plays a crucial role in transporting long-chain fatty acids across mitochondrial membranes for oxidation, thus contributing to ATP production.

- Metabolic Disorders: Elevated levels of tetradecanoylcarnitine have been associated with metabolic disorders such as coronary artery disease and type 2 diabetes mellitus. Its accumulation may indicate impaired fatty acid oxidation or dysfunction in carnitine shuttle enzymes .

Tetradecanoylcarnitine can be synthesized through several methods:

- Enzymatic Synthesis: Utilizing carnitine acyltransferases to catalyze the reaction between tetradecanoic acid and carnitine.

- Chemical Synthesis: Chemical methods involving esterification reactions can also produce tetradecanoylcarnitine, although enzymatic methods are more common in biological contexts.

Tetradecanoylcarnitine has several applications:

- Clinical Diagnostics: It serves as a biomarker for diagnosing fatty acid oxidation disorders and other metabolic conditions.

- Research Tool: Used in studies investigating mitochondrial function and energy metabolism.

- Therapeutic Potential: Research is ongoing into its potential roles in treating metabolic diseases and conditions associated with mitochondrial dysfunction .

Research indicates that tetradecanoylcarnitine interacts with various biological systems:

- Cardiovascular Health: Studies suggest that elevated levels may correlate with cardiovascular diseases, indicating its potential utility as a diagnostic marker .

- Diabetes Research: Elevated acylcarnitines, including tetradecanoylcarnitine, have been linked to diabetic complications, highlighting its role in glucose metabolism and insulin sensitivity .

Tetradecanoylcarnitine belongs to a broader class of acylcarnitines. Here are some similar compounds for comparison:

| Compound Name | Molecular Formula | Role/Function | Unique Features |

|---|---|---|---|

| Acetylcarnitine | CHNO | Involved in detoxifying excess acetyl-CoA | Most abundant circulating acylcarnitine |

| Hexanoylcarnitine | CHNO | Shorter chain; involved in similar metabolic pathways | Associated with different metabolic disorders |

| Octanoylcarnitine | CHNO | Plays a role in medium-chain fatty acid metabolism | Shorter than tetradecanoylcarnitine |

| Palmitoylcarnitine | CHNO | Involved in long-chain fatty acid metabolism | Commonly found in various metabolic disorders |

Uniqueness of Tetradecanoylcarnitine

Tetradecanoylcarnitine's unique feature lies in its specific role in transporting longer-chain fatty acids compared to shorter-chain counterparts. Its association with particular metabolic disorders makes it a significant marker for diagnosing conditions related to fatty acid oxidation impairment.

Molecular Formula and Mass

Tetradecanoylcarnitine possesses the molecular formula C₂₁H₄₁NO₄, representing a complex organic molecule with twenty-one carbon atoms, forty-one hydrogen atoms, one nitrogen atom, and four oxygen atoms [1] [2]. The compound exhibits a molecular weight of 371.55 to 371.6 grams per mole, with precise measurements varying slightly across different analytical platforms [1] [3] [6]. The monoisotopic molecular weight is determined to be 371.303558805 daltons, providing exceptional precision for mass spectrometric identification [3] [7].

The compound is officially registered under Chemical Abstracts Service number 25597-07-3, serving as its unique chemical identifier in global databases [1] [2] [3]. PubChem maintains this compound under the primary identifier CID 53477791, facilitating comprehensive chemical information retrieval [1] [2]. The International Union of Pure and Applied Chemistry designation for this compound is (3R)-3-(tetradecanoyloxy)-4-(trimethylazaniumyl)butanoate, reflecting its stereochemical configuration and functional group arrangement [3] [7].

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₄₁NO₄ |

| Molecular Weight | 371.55-371.6 g/mol |

| Monoisotopic Mass | 371.303558805 Da |

| CAS Number | 25597-07-3 |

| PubChem CID | 53477791 |

Structural Characteristics

Carnitine Moiety

The carnitine component of tetradecanoylcarnitine represents the fundamental backbone structure derived from L-carnitine, which exists as a quaternary ammonium compound [9] [10]. The carnitine moiety consists of a four-carbon backbone featuring a hydroxyl group positioned at the second carbon and a carboxylic acid group at the terminal carbon [12] [13]. This structural arrangement classifies carnitine as a beta-hydroxy acid, which plays a crucial role in its biological function as a carrier molecule [12].

The quaternary ammonium group contains a positively charged nitrogen atom bonded to three methyl groups, represented as N⁺(CH₃)₃ [12] [15]. This trimethylated quaternary ammonium configuration is essential for the compound's water solubility and enables effective transport across cellular membranes [12]. The carnitine moiety maintains its L-configuration, corresponding to the R-stereochemistry at the hydroxyl-bearing carbon [13] [15].

The structural formula of the carnitine portion follows the pattern of 3-hydroxy-4-trimethylammoniobutanoate, where the hydroxyl group at position 3 serves as the attachment site for acyl groups [13] [15]. The zwitterionic nature of carnitine results from the simultaneous presence of the positively charged quaternary ammonium group and the negatively charged carboxylate group [10] [12].

Tetradecanoyl (Myristoyl) Group

The tetradecanoyl group, also designated as the myristoyl group, represents a saturated fatty acid derivative containing fourteen carbon atoms arranged in a linear chain [14] [16]. This acyl group derives from tetradecanoic acid, commonly known as myristic acid, which possesses the molecular formula CH₃(CH₂)₁₂COOH [14]. The name originates from the nutmeg tree (Myristica fragrans), from which myristic acid was first isolated in 1841 [14].

The tetradecanoyl chain maintains complete saturation, meaning it contains no carbon-carbon double bonds throughout its fourteen-carbon length [14] [16]. The structural configuration follows a straight-chain pattern with the carbonyl carbon serving as the attachment point to the carnitine hydroxyl group [16]. This saturated fatty acid chain contributes significantly to the compound's hydrophobic characteristics and influences its behavior in biological membranes [14].

The tetradecanoyl group classifies tetradecanoylcarnitine as a long-chain acylcarnitine, distinguishing it from medium-chain and short-chain variants [1] [21]. Long-chain acylcarnitines typically contain fourteen to twenty-one carbon atoms in their acyl chains, positioning tetradecanoylcarnitine at the lower boundary of this classification [29].

Ester Bond Formation

The connection between the carnitine moiety and the tetradecanoyl group occurs through ester bond formation, specifically involving the hydroxyl group at the third carbon of the carnitine backbone [1] [20]. This ester linkage represents a covalent bond formed between the carboxylic acid group of tetradecanoic acid and the secondary hydroxyl group of L-carnitine [18] [20]. The ester bond formation follows the general reaction pattern where water is eliminated during the condensation process [18].

The ester bond in tetradecanoylcarnitine exhibits characteristics typical of fatty acid esters, including susceptibility to hydrolysis under appropriate conditions [25] [27]. The bond energy and stability of this ester linkage contribute to the compound's overall chemical behavior and metabolic properties [18]. The formation of this ester bond transforms the parent carnitine molecule into an acylated derivative with enhanced lipophilic properties [20].

The stereochemical orientation around the ester bond maintains the original R-configuration of the carnitine hydroxyl carbon, preserving the biological activity of the compound [18] [20]. This specific ester bond formation pattern is characteristic of all naturally occurring acylcarnitines and represents a critical structural feature for biological recognition and transport functions [20] [27].

Stereochemistry and Isomerism

Tetradecanoylcarnitine exhibits specific stereochemical properties centered around the chiral carbon bearing the hydroxyl group in the carnitine moiety [1] [3]. The compound exists predominantly in the L-configuration, which corresponds to the R-absolute configuration according to Cahn-Ingold-Prelog nomenclature [13] [15]. This stereochemical arrangement is crucial for biological activity, as only the L-form of carnitine and its derivatives participate effectively in cellular transport processes [10] [12].

The chiral center at the third carbon of the carnitine backbone creates the possibility for two enantiomeric forms: L-tetradecanoylcarnitine and D-tetradecanoylcarnitine [10] [12]. However, the naturally occurring and biologically active form is exclusively the L-enantiomer [10] [15]. The D-form, when present, can exhibit inhibitory effects on the biological functions of the L-form [10] [12].

The tetradecanoyl chain itself does not contribute additional chiral centers to the molecule, as it consists entirely of saturated carbon atoms in a linear arrangement [14]. Therefore, the stereochemical complexity of tetradecanoylcarnitine remains limited to the single chiral center inherited from the carnitine component [13] [15].

Conformational isomerism may occur due to rotation around single bonds within the tetradecanoyl chain, allowing for multiple spatial arrangements of the fatty acid tail [31]. These conformational variations do not represent distinct chemical entities but rather different three-dimensional orientations of the same molecule [31].

Physical Properties

Solubility Characteristics

Tetradecanoylcarnitine demonstrates moderate water solubility, achieving concentrations of 100 milligrams per milliliter (equivalent to 269.14 millimolar) when subjected to ultrasonic treatment [6] [23]. This aqueous solubility reflects the amphiphilic nature of the compound, where the hydrophilic carnitine head group facilitates water interaction while the hydrophobic tetradecanoyl chain reduces overall solubility compared to shorter-chain acylcarnitines [6] [20].

In dimethyl sulfoxide, the compound exhibits enhanced solubility reaching 25 milligrams per milliliter (67.29 millimolar) when combined with ultrasonic treatment and heating to 60 degrees Celsius [6] [23]. The improved solubility in dimethyl sulfoxide compared to water demonstrates the significant contribution of the hydrophobic tetradecanoyl chain to the compound's overall polarity characteristics [6].

Ethanol serves as another suitable solvent for tetradecanoylcarnitine, particularly when heating is applied to facilitate dissolution [6] [23]. The solubility in alcoholic solvents provides additional options for analytical and research applications where aqueous systems may not be optimal [6].

The compound's solubility characteristics classify it as a long-chain acylcarnitine with intermediate polarity properties [3] [20]. These solubility parameters influence the compound's behavior in biological systems and affect analytical methodology selection for quantitative determination [6] [20].

Stability Parameters

Tetradecanoylcarnitine exhibits excellent stability when stored as a powder at temperatures of minus 20 degrees Celsius, maintaining integrity for up to three years [6] [23]. At 4 degrees Celsius storage, powder stability extends to two years, demonstrating the compound's resistance to degradation under controlled conditions [6] [23]. When prepared in solution, stability periods decrease significantly, with solutions stable for six months at minus 80 degrees Celsius and one month at minus 20 degrees Celsius [6] [23].

At room temperature, tetradecanoylcarnitine remains stable for approximately fourteen days, after which hydrolytic degradation begins to occur [25]. The hydrolysis process follows logarithmic decay kinetics, with long-chain acylcarnitines like tetradecanoylcarnitine exhibiting slower degradation rates compared to short-chain variants [25]. At elevated temperatures or extended storage periods exceeding fourteen days at room temperature, the ester bond undergoes hydrolysis, yielding free carnitine and tetradecanoic acid [25].

Under frozen storage conditions at minus 18 degrees Celsius, tetradecanoylcarnitine demonstrates remarkable stability, maintaining chemical integrity for at least 330 days without significant degradation [25]. This extended stability under frozen conditions makes the compound suitable for long-term storage in research and clinical applications [25].

The stability characteristics of tetradecanoylcarnitine depend heavily on environmental factors including temperature, moisture, and pH conditions [25] [27]. Proper storage protocols involving controlled temperature and moisture exclusion are essential for maintaining compound integrity over extended periods [6] [25].

Spectroscopic Properties

Mass spectrometry represents the primary analytical technique for tetradecanoylcarnitine characterization, utilizing electrospray ionization tandem mass spectrometry for quantitative analysis [37] [39]. The compound generates a characteristic precursor ion at mass-to-charge ratio 372 in positive ion mode, corresponding to the protonated molecular ion [37] [40]. Fragmentation patterns produce diagnostic product ions that enable specific identification and quantification in complex biological matrices [37] [39].

Nuclear magnetic resonance spectroscopy provides detailed structural information about tetradecanoylcarnitine, particularly in studies involving protein-ligand interactions [24]. The compound produces characteristic chemical shift perturbations when interacting with membrane proteins, enabling investigation of binding mechanisms and molecular recognition processes [24]. Nuclear magnetic resonance studies have revealed specific interactions between long-chain acylcarnitines and carnitine carrier proteins [24].

Liquid chromatography coupled with tandem mass spectrometry serves as the gold standard for tetradecanoylcarnitine analysis in clinical and research settings [39] [40]. Retention time prediction models have been developed to facilitate identification of acylcarnitine species based on their structural characteristics [31]. These models incorporate parameters such as carbon chain length, degree of saturation, and functional group modifications [31].

Matrix-assisted laser desorption ionization mass spectrometry imaging enables spatial detection of tetradecanoylcarnitine in tissue samples [41]. This technique has revealed specific localization patterns of long-chain acylcarnitines in biological tissues, providing insights into their distribution and potential physiological roles [41]. Collision cross-section measurements using ion mobility spectrometry have determined a value of 206.0 square angstroms for the protonated molecular ion in nitrogen buffer gas [8].

Chemical Reactivity

Tetradecanoylcarnitine undergoes hydrolytic reactions under specific conditions, particularly when exposed to elevated temperatures or prolonged storage at room temperature [25] [27]. The ester bond connecting the tetradecanoyl group to the carnitine moiety represents the primary site of chemical reactivity [25] [28]. Hydrolysis of this ester bond yields free L-carnitine and tetradecanoic acid as the primary degradation products [25].

The rate of hydrolytic degradation follows first-order kinetics with respect to the ester bond concentration [25]. Environmental factors including temperature, pH, and moisture content significantly influence the hydrolysis rate [25] [27]. Alkaline conditions accelerate ester hydrolysis, while acidic conditions tend to stabilize the ester linkage [25].

Enzymatic reactions involving tetradecanoylcarnitine occur primarily through carnitine palmitoyltransferase enzymes, which can catalyze both the formation and cleavage of the ester bond [27] [28]. These enzymatic processes represent the primary metabolic pathways for tetradecanoylcarnitine in biological systems [27] [28]. The compound can serve as both a substrate and product in enzymatic reactions depending on the specific metabolic context [28].

Oxidative reactions may occur at the methyl terminus of the tetradecanoyl chain under specific conditions, potentially leading to the formation of hydroxylated or carboxylated derivatives [28] [29]. These oxidative modifications can alter the compound's biological properties and analytical characteristics [28]. The quaternary ammonium group in the carnitine moiety generally remains stable under most chemical conditions due to its ionic nature [12].

Structural Relationships to Other Acylcarnitines

Tetradecanoylcarnitine belongs to the extensive family of acylcarnitines, which are characterized by the attachment of various acyl groups to the L-carnitine backbone [30] [32]. The classification of acylcarnitines depends primarily on the chain length of the attached fatty acid group [30] [31]. Tetradecanoylcarnitine, with its fourteen-carbon acyl chain, occupies the boundary position between medium-chain and long-chain acylcarnitines [34].

Short-chain acylcarnitines contain acyl groups with two to five carbon atoms, including acetylcarnitine and propionylcarnitine [30] [31]. Medium-chain acylcarnitines encompass those with six to thirteen carbon atoms, such as octanoylcarnitine and decanoylcarnitine [30] [34]. Long-chain acylcarnitines, including tetradecanoylcarnitine, contain fourteen to twenty-one carbon atoms in their acyl groups [30] [31].

Structural similarities exist between tetradecanoylcarnitine and other long-chain acylcarnitines such as palmitoylcarnitine (sixteen carbons) and stearoylcarnitine (eighteen carbons) [31] [35]. These compounds share the same carnitine backbone and differ only in the length of their saturated fatty acid chains [31] [35]. The increasing chain length correlates with enhanced hydrophobic properties and altered biological distribution patterns [31] [34].

Branched-chain acylcarnitines represent another structural category, containing acyl groups derived from branched-chain fatty acids or amino acid metabolism [31] [33]. Hydroxylated acylcarnitines, such as 3-hydroxytetradecanoylcarnitine, contain additional hydroxyl groups on the acyl chain [29] [31]. Unsaturated acylcarnitines feature one or more double bonds in their fatty acid chains, distinguishing them from the fully saturated tetradecanoylcarnitine [31].

Carnitine Biosynthesis Pathways

Carnitine biosynthesis represents a highly conserved metabolic pathway that spans from prokaryotes to eukaryotes, serving as the foundation for all subsequent acylcarnitine formation, including tetradecanoylcarnitine [1] [2]. The pathway initiates with the methylation of protein-bound lysine residues, utilizing S-adenosylmethionine as the methyl donor to form N^ε^-trimethyllysine [3]. This methylated lysine derivative is subsequently released through lysosomal or proteasomal protein degradation, providing the starting substrate for the four-enzyme carnitine biosynthetic cascade [2] [3].

The first enzymatic step involves N^ε^-trimethyllysine hydroxylase, an iron and 2-oxoglutarate-dependent oxygenase that requires ascorbate as a cofactor [2]. This enzyme catalyzes the hydroxylation of N^ε^-trimethyllysine to 3-hydroxy-N^ε^-trimethyllysine. The reaction mechanism involves the oxidative decarboxylation of 2-oxoglutarate, generating succinate and carbon dioxide while incorporating molecular oxygen into the substrate [4].

The second step utilizes 3-hydroxy-N^ε^-trimethyllysine aldolase, a pyridoxal 5'-phosphate-dependent enzyme that cleaves the hydroxylated intermediate [2] [3]. This aldolase converts 3-hydroxy-N^ε^-trimethyllysine into 4-trimethylaminobutyraldehyde and glycine through an aldol cleavage reaction. While this enzyme has been biochemically characterized in fungi, particularly Neurospora crassa, mammalian systems appear to utilize serine hydroxymethyltransferases 1 and 2 to perform this function [3].

The third enzymatic transformation employs 4-trimethylaminobutyraldehyde dehydrogenase, an NAD-dependent enzyme that oxidizes the aldehyde intermediate to γ-butyrobetaine [3] [4]. This dehydrogenase reaction represents a critical step in channeling the carbon skeleton toward the final carnitine structure while maintaining the trimethylammonium group that characterizes the carnitine molecule.

The final and rate-limiting step involves γ-butyrobetaine hydroxylase, another iron and 2-oxoglutarate-dependent dioxygenase that requires ascorbate and α-ketoglutarate as cofactors [2] [3] [5]. This enzyme catalyzes the hydroxylation of γ-butyrobetaine at the third carbon position to yield L-carnitine, completing the biosynthetic pathway. The γ-butyrobetaine hydroxylase reaction occurs primarily in liver and kidney tissues, with minimal activity detected in brain tissue [3] [5].

The carnitine biosynthesis pathway exhibits tissue-specific expression patterns that reflect the metabolic demands and synthetic capacity of different organs [3]. Liver represents the primary site of endogenous carnitine production, expressing all four biosynthetic enzymes at high levels. Kidney also demonstrates robust carnitine synthetic capacity, serving as a secondary production site. Notably, intestinal epithelium expresses the complete enzymatic machinery for de novo carnitine biosynthesis, with γ-butyrobetaine hydroxylase activity reaching 43% of liver levels [3].

Tetradecanoylcarnitine Synthesis

Enzymatic Synthesis from Myristoyl-CoA

Tetradecanoylcarnitine synthesis occurs through the enzymatic action of carnitine palmitoyltransferase I, which catalyzes the transfer of the myristoyl group from myristoyl-CoA to L-carnitine [6] [7]. Myristoyl-CoA, also known as tetradecanoyl-CoA, serves as the direct acyl donor substrate for this reaction [8] [9]. The chemical transformation involves the formation of an ester bond between the carboxyl group of myristic acid and the hydroxyl group at the third carbon of L-carnitine, producing tetradecanoylcarnitine and free coenzyme A [6] [10].

The enzymatic mechanism follows an ordered Bi Bi kinetic pattern, where myristoyl-CoA binding occurs before L-carnitine association with the enzyme complex [11]. This substrate binding sequence ensures proper orientation of both reactants within the active site and facilitates efficient ester bond formation. The reaction equilibrium strongly favors acylcarnitine formation under physiological conditions, driven by the subsequent utilization of tetradecanoylcarnitine in the carnitine shuttle system [12] [10].

Myristoyl-CoA substrate availability depends on the activation of myristic acid by acyl-CoA synthetases, which catalyze the ATP-dependent formation of the thioester bond [12]. Long-chain acyl-CoA synthetases, particularly those localized to the outer mitochondrial membrane, demonstrate specificity for medium and long-chain fatty acids including myristic acid [7]. The proximity of acyl-CoA synthetases to carnitine palmitoyltransferase I on the outer mitochondrial membrane creates a metabolic channeling effect that enhances the efficiency of tetradecanoylcarnitine synthesis [7].

Role of Carnitine Palmitoyltransferase I (CPT-I)

Carnitine palmitoyltransferase I serves as the committed step in mitochondrial fatty acid oxidation and represents the primary control point for tetradecanoylcarnitine synthesis [6] [13]. The enzyme exists as three distinct isoforms in mammalian systems: CPT1A, CPT1B, and CPT1C, each exhibiting tissue-specific expression patterns and distinct regulatory properties [6] [14].

CPT1A, predominantly expressed in liver, adipose tissue, and pancreas, demonstrates high activity toward myristoyl-CoA with Km values ranging from 25-40 μM [6]. This isoform plays a crucial role in hepatic fatty acid oxidation and ketogenesis, particularly during fasting states when tetradecanoylcarnitine synthesis increases to support energy production [15]. The liver-specific expression of CPT1A aligns with the organ's central role in fatty acid metabolism and carnitine homeostasis.

CPT1B represents the muscle-specific isoform, highly expressed in cardiac and skeletal muscle tissues [6] [14]. This isoform exhibits enhanced sensitivity to myristoyl-CoA with Km values of 15-30 μM, reflecting the high energy demands of contractile tissues [16]. CPT1B demonstrates greater activity toward long-chain fatty acids compared to CPT1A, optimizing muscle tissue for efficient fatty acid oxidation during periods of increased metabolic demand [17] [18].

CPT1C, originally considered a mammalian innovation, exhibits unique properties distinct from the other isoforms [14]. Unlike CPT1A and CPT1B, CPT1C localizes to the endoplasmic reticulum rather than mitochondria and demonstrates altered substrate specificity [14]. Recent phylogenetic analysis reveals that CPT1C represents a rapidly evolving ortholog of the teleost-specific CPT1A2, present across vertebrate lineages including cartilaginous fish, reptiles, and amphibians [14].

The membrane topology of CPT1 enzymes involves two transmembrane regions with both N-terminal and C-terminal domains exposed to the cytosolic side of the outer mitochondrial membrane [6]. This orientation allows direct access to cytosolic myristoyl-CoA and L-carnitine substrates while positioning the catalytic domain optimally for product formation and release [6].

Regulation of Synthesis

The synthesis of tetradecanoylcarnitine undergoes sophisticated regulation through multiple mechanisms that coordinate fatty acid oxidation with cellular energy status and metabolic demands [15] [19]. Malonyl-CoA represents the primary allosteric inhibitor of carnitine palmitoyltransferase I, serving as a critical regulatory molecule that links fatty acid synthesis and oxidation pathways [15] [19].

Malonyl-CoA inhibition of CPT1 demonstrates remarkable sensitivity, with IC50 values ranging from 0.1-2.0 μM depending on the isoform and tissue type [15] [16]. CPT1B exhibits enhanced sensitivity to malonyl-CoA inhibition compared to CPT1A, with IC50 values as low as 0.1-0.8 μM in muscle tissue [16]. This differential sensitivity allows for tissue-specific regulation of tetradecanoylcarnitine synthesis in response to metabolic signals [15].

The regulatory mechanism involves competitive inhibition where malonyl-CoA binding to an allosteric site reduces the affinity of CPT1 for myristoyl-CoA [15] [19]. During fed states, elevated glucose and insulin levels stimulate acetyl-CoA carboxylase activity, increasing malonyl-CoA production and subsequently inhibiting tetradecanoylcarnitine synthesis [15]. This metabolic switch redirects fatty acids away from oxidation toward storage as triglycerides.

Conversely, during fasting states or exercise, malonyl-CoA levels decrease through the activation of AMP-activated protein kinase, which phosphorylates and inactivates acetyl-CoA carboxylase [15] [20]. The reduction in malonyl-CoA concentration relieves CPT1 inhibition, promoting tetradecanoylcarnitine synthesis and fatty acid oxidation to meet energy demands [15]. This regulatory mechanism ensures coordinated metabolic responses to changing energy status.

Additional regulatory mechanisms include transcriptional control of CPT1 isoform expression, post-translational modifications, and allosteric regulation by other metabolites [6] [21]. Peroxisome proliferator-activated receptor alpha serves as a key transcriptional regulator, enhancing CPT1A expression during fasting or high-fat feeding conditions [22]. Post-translational modifications, including phosphorylation and acetylation, provide additional layers of regulatory control over enzyme activity [21].

Selectivity in Acylcarnitine Synthesis

The selectivity of acylcarnitine synthesis demonstrates remarkable substrate specificity that reflects both enzyme properties and physiological requirements [7] [23]. Carnitine palmitoyltransferase I exhibits distinct preferences for fatty acid chain lengths, with optimal activity toward C14-C18 fatty acids including myristic acid [7] [24]. This selectivity ensures efficient tetradecanoylcarnitine formation while maintaining appropriate flux through the fatty acid oxidation pathway.

Substrate selectivity studies reveal that CPT1 demonstrates higher activity toward saturated fatty acids compared to unsaturated species of equivalent chain length [7]. Myristic acid (C14:0) shows enhanced efficiency compared to myristoleic acid (C14:1), reflecting the enzyme's preference for saturated acyl chains [25]. This selectivity pattern influences the relative rates of different acylcarnitine species formation and their subsequent metabolic fate.

The enzyme's substrate specificity extends beyond simple chain length preferences to include positional and stereochemical selectivity [24]. CPT1 demonstrates reduced activity toward branched-chain fatty acids and exhibits strict stereochemical requirements for the L-isomer of carnitine [24]. These selectivity features ensure that tetradecanoylcarnitine synthesis occurs with high fidelity and minimal formation of non-physiological isomers.

Competitive substrate interactions play crucial roles in determining the relative synthesis rates of different acylcarnitine species [7]. When multiple fatty acid substrates are present simultaneously, the fractional turnover rates depend on the relative substrate concentrations and their individual kinetic parameters [7]. Mathematical modeling of competitive substrate binding predicts that fatty acids with higher affinity for CPT1 will preferentially form acylcarnitines regardless of their absolute concentration [7].

Kinetics of Formation from Various Fatty Acid Substrates

The kinetic analysis of tetradecanoylcarnitine formation reveals complex relationships between substrate availability, enzyme properties, and metabolic flux [7] [26]. Kinetic studies using purified CPT1 preparations demonstrate that myristoyl-CoA exhibits Km values ranging from 15-40 μM, depending on the enzyme isoform and experimental conditions [7]. These values fall within the physiological range of myristoyl-CoA concentrations, ensuring efficient enzyme saturation under normal metabolic conditions.

Comparative kinetic analysis of different fatty acid substrates reveals that the fractional turnover rate of myristoyl-CoA remains constant regardless of the absolute substrate concentration [7]. This kinetic property enables predictable tetradecanoylcarnitine formation rates based on substrate availability and enzyme expression levels. Mathematical modeling using Michaelis-Menten kinetics accurately predicts the competitive formation of multiple acylcarnitine species from fatty acid mixtures [7].

The kinetic selectivity of CPT1 toward different fatty acid substrates demonstrates chain length-dependent variations in both Km and Vmax values [7] [24]. Fatty acids shorter than C12 show reduced enzyme affinity, while those longer than C18 may exhibit substrate inhibition [24]. This kinetic profile creates an optimal range for tetradecanoylcarnitine synthesis that aligns with physiological fatty acid availability and metabolic requirements.

Temperature effects on enzyme kinetics reveal that tetradecanoylcarnitine synthesis rates increase with temperature up to optimal values around 37°C [27]. However, elevated temperatures above physiological levels can lead to enzyme instability and altered kinetic parameters [27]. These temperature dependencies highlight the importance of maintaining optimal conditions for efficient acylcarnitine synthesis in cellular systems.

Metabolic Pathways

Transport Across Mitochondrial Membrane

The transport of tetradecanoylcarnitine across the mitochondrial membrane system represents a critical step in fatty acid oxidation, involving coordinated interactions between multiple transport proteins [28] [21]. The outer mitochondrial membrane poses minimal barrier to tetradecanoylcarnitine diffusion due to the presence of voltage-dependent anion channels that create relatively large pores permeable to molecules up to approximately 1500 Da [21]. Tetradecanoylcarnitine, with a molecular weight of 371.55 Da, readily traverses this membrane through passive diffusion [29].

The inner mitochondrial membrane presents a selective barrier that requires specific transport machinery for tetradecanoylcarnitine translocation [28] [21]. This membrane maintains the electrochemical gradient essential for ATP synthesis and exhibits strict permeability characteristics that exclude most metabolites except through dedicated transporters [21]. The impermeability of the inner mitochondrial membrane to acyl-CoA esters necessitates the carnitine shuttle system for fatty acid transport [12] [30].

The carnitine shuttle system operates through a coordinated sequence of enzymatic and transport steps that facilitate tetradecanoylcarnitine movement into the mitochondrial matrix [28] [30]. Following its synthesis by CPT1 in the outer mitochondrial membrane, tetradecanoylcarnitine enters the intermembrane space through passive diffusion [21]. The molecule then encounters the carnitine-acylcarnitine translocase embedded in the inner mitochondrial membrane [28].

Role in β-Oxidation

Tetradecanoylcarnitine serves as the transport form of myristic acid, enabling its delivery to the mitochondrial matrix for subsequent β-oxidation [12] [10]. Upon reaching the matrix, tetradecanoylcarnitine undergoes conversion back to myristoyl-CoA through the action of carnitine palmitoyltransferase II, regenerating the activated fatty acid substrate required for β-oxidation [12] [10]. This reconversion step releases free L-carnitine, which returns to the cytosol through the same translocase system [21].

The β-oxidation of tetradecanoyl-CoA proceeds through the classical four-step enzymatic cycle that characterizes fatty acid catabolism [12] [10]. The first step involves dehydrogenation catalyzed by very long-chain acyl-CoA dehydrogenase, which removes two hydrogen atoms between carbons 2 and 3 to form trans-2-tetradecenoyl-CoA [12]. This reaction generates FADH2 as a reducing equivalent that contributes to ATP synthesis through the electron transport chain [10].

The second step utilizes long-chain enoyl-CoA hydratase to add water across the double bond, producing L-3-hydroxytetradecanoyl-CoA [12]. This hydration reaction proceeds through a stereospecific mechanism that ensures formation of the L-stereoisomer required for subsequent enzymatic steps [12]. The enzyme demonstrates broad substrate specificity, accommodating various chain lengths within the long-chain fatty acid range [12].

The third step employs long-chain 3-hydroxyacyl-CoA dehydrogenase, located in the α-subunit of the mitochondrial trifunctional protein, to oxidize the hydroxyl group and form 3-ketotetradecanoyl-CoA [12]. This dehydrogenation reaction generates NADH as an additional reducing equivalent and represents a key energy-producing step in the β-oxidation pathway [12] [10]. The enzyme exhibits specificity for long-chain substrates and coordinates with other components of the trifunctional protein complex [12].

The final step involves thiolytic cleavage catalyzed by long-chain 3-ketoacyl-CoA thiolase, also part of the mitochondrial trifunctional protein [12]. This reaction splits the ketoacyl intermediate to yield acetyl-CoA and dodecanoyl-CoA, shortening the fatty acid chain by two carbon units [12]. The acetyl-CoA product enters the citric acid cycle for complete oxidation, while the shortened acyl-CoA undergoes additional rounds of β-oxidation [10].

Carnitine-Acylcarnitine Translocase (CACT) Function

Carnitine-acylcarnitine translocase functions as a highly specialized antiporter that facilitates the bidirectional exchange of carnitine and acylcarnitines across the inner mitochondrial membrane [28] [21]. The transporter belongs to the SLC25 family of mitochondrial carriers and exhibits a characteristic structural organization comprising six transmembrane domains arranged in three tandem repeats [21]. Each repeat contains the conserved SLC25 sequence motif PX[D/E]XX[K/R] that participates in substrate binding and transport mechanism [21].

The transport mechanism operates through an obligate exchange process where one molecule of acylcarnitine moves into the mitochondrial matrix while one molecule of carnitine simultaneously moves in the opposite direction [28] [21]. This antiport mechanism ensures maintenance of the total carnitine pool while enabling net flux of acyl groups according to metabolic demands [21]. The driving force for tetradecanoylcarnitine transport derives from the concentration gradients established by the coordinated activities of CPT1 and CPT2 [21].

Substrate specificity studies reveal that carnitine-acylcarnitine translocase accommodates a broad range of acylcarnitine species, including short, medium, and long-chain derivatives [21]. Tetradecanoylcarnitine demonstrates efficient transport with Km values ranging from 10-25 μM, reflecting the physiological concentrations encountered during fatty acid oxidation [21]. The transporter exhibits highest affinity for medium to long-chain acylcarnitines, optimizing transport efficiency for the predominant fatty acid species [21].

The translocase demonstrates unique properties among mitochondrial carriers by supporting both antiport and uniport transport modes [21]. While antiport represents the primary physiological mechanism, uniport allows for net carnitine accumulation in the mitochondrial matrix during periods of carnitine deficiency or increased metabolic demand [21]. This functional flexibility enables adaptive responses to changing carnitine availability and metabolic requirements [21].

Structural studies and site-directed mutagenesis experiments have identified key amino acid residues involved in substrate binding and transport mechanism [21]. The transporter forms a supramolecular complex with CPT2, enabling efficient channeling of tetradecanoylcarnitine from the transporter to the enzyme without diffusion into the bulk matrix phase [21]. This metabolic channeling enhances overall transport efficiency and minimizes substrate loss [31] [21].

Degradation and Elimination

The degradation and elimination of tetradecanoylcarnitine involves multiple pathways that ensure metabolic homeostasis and prevent accumulation of potentially toxic intermediates [32] [33]. The primary degradation pathway occurs through the reverse action of carnitine palmitoyltransferase II, which converts tetradecanoylcarnitine back to myristoyl-CoA and free L-carnitine [33]. This reaction represents the normal metabolic flow during fatty acid oxidation and constitutes the predominant mechanism for tetradecanoylcarnitine consumption [12].

Alternative degradation pathways become significant under specific pathological conditions or in organisms capable of carnitine catabolism [34] [35]. Certain bacterial species, particularly Acinetobacter baumannii, express specialized enzymes that degrade carnitine and its acyl derivatives through novel metabolic routes [34] [35]. These pathways involve carnitine monooxygenase systems that cleave the quaternary ammonium structure, producing malic semialdehyde as an intermediate [34] [36].

The bacterial degradation pathway proceeds through the conversion of malic semialdehyde to D-malate via a NAD(P)+-dependent malic semialdehyde dehydrogenase [34] [36]. Subsequent oxidation of D-malate by a specific malate dehydrogenase yields pyruvate, carbon dioxide, and trimethylamine as final products [34]. This degradation route represents a specialized adaptation that allows certain microorganisms to utilize carnitine derivatives as carbon and energy sources [35] [36].

Elimination pathways for tetradecanoylcarnitine involve both metabolic degradation and excretion mechanisms [33] [30]. Under normal physiological conditions, the molecule undergoes complete metabolic conversion through β-oxidation, leaving no significant residual products for excretion [30]. However, in cases of metabolic dysfunction or enzyme deficiencies, tetradecanoylcarnitine may accumulate and require elimination through alternative routes [33].

Renal excretion represents the primary elimination mechanism for excess acylcarnitines that escape metabolic degradation [30]. The kidney efficiently filters small molecular weight compounds including tetradecanoylcarnitine, although specific reabsorption mechanisms may limit net excretion [30]. Organic cation transporters in renal tubular cells demonstrate affinity for carnitine derivatives and may contribute to both secretion and reabsorption processes [30].

Metabolic Flux Analysis

Metabolic flux analysis of tetradecanoylcarnitine provides quantitative insights into the dynamic balance between synthesis, transport, and utilization within cellular energy metabolism [37] [38]. Flux measurements reveal tissue-specific patterns that reflect the metabolic specialization and energy demands of different organs [37]. Heart tissue demonstrates particularly high tetradecanoylcarnitine flux rates, consistent with the organ's reliance on fatty acid oxidation for energy production [37].

The application of stable isotope tracers enables precise quantification of tetradecanoylcarnitine formation and consumption rates in living systems [38]. 13C-labeled myristic acid administration allows tracking of the labeled carbon atoms through the acylcarnitine intermediate to final oxidation products [38]. These studies reveal that tetradecanoylcarnitine turnover occurs rapidly, with half-lives measured in minutes rather than hours [37].

Mathematical modeling of acylcarnitine flux incorporates kinetic parameters, enzyme expression levels, and substrate concentrations to predict metabolic behavior under various conditions [32] [39]. These models successfully predict the response of tetradecanoylcarnitine levels to perturbations such as fasting, exercise, or pharmaceutical interventions [39]. The models also identify potential bottlenecks and regulatory points that could serve as therapeutic targets [32].

Tissue-specific flux analysis reveals that liver and heart exhibit the highest rates of tetradecanoylcarnitine turnover, reflecting their central roles in fatty acid metabolism [37]. Skeletal muscle demonstrates moderate flux rates that increase dramatically during exercise or fasting conditions [37]. Adipose tissue shows lower baseline flux but responds significantly to lipolytic stimuli that mobilize fatty acids for oxidation [37].

The fed-fast cycle profoundly influences tetradecanoylcarnitine flux patterns, with fasting conditions promoting increased synthesis and utilization [37]. During feeding, glucose availability reduces fatty acid oxidation flux through malonyl-CoA-mediated inhibition of CPT1 [15]. The transition from fed to fasted states involves a coordinated increase in tetradecanoylcarnitine flux that supports the metabolic shift toward fatty acid oxidation [37].

Species Variations in Metabolism

Species variations in tetradecanoylcarnitine metabolism reflect evolutionary adaptations to diverse ecological niches and metabolic requirements [14] [40]. The most significant variations occur in the expression patterns and functional properties of carnitine palmitoyltransferase I isoforms, which directly influence tetradecanoylcarnitine synthesis capacity [14]. Mammalian species typically express three CPT1 isoforms (CPT1A, CPT1B, CPT1C), while teleost fish retain an additional CPT1A2 isoform resulting from teleost-specific genome duplications [14].

Cartilaginous fish, including sharks and rays, demonstrate unique metabolic adaptations characterized by the loss of CPT1B expression [14] [40]. This evolutionary change correlates with their unusual energy metabolism, where skeletal and cardiac muscles utilize ketone bodies rather than fatty acids as primary oxidative substrates [14]. The absence of muscle-specific CPT1B limits tetradecanoylcarnitine synthesis in muscle tissues, redirecting metabolism toward ketone body utilization [40].

Teleost fish exhibit expanded CPT1 gene repertoires due to whole-genome duplication events, resulting in species-specific variations in tetradecanoylcarnitine metabolism [14]. Zebrafish retain functional CPT1A, CPT1B, and CPT1C (originally designated CPT1A2) isoforms, providing redundancy and potential for metabolic specialization [14]. These duplicated genes may exhibit subfunctionalization, with different isoforms optimized for specific metabolic conditions or developmental stages [14].

Sauropsid lineages, including birds and reptiles, lack the CPT1C isoform found in mammals and other vertebrate groups [14]. This absence appears to reflect lineage-specific gene loss rather than failed duplication, as CPT1C orthologs exist in amphibians and fish [14]. The metabolic consequences of CPT1C loss remain unclear but may influence brain fatty acid metabolism and energy homeostasis [14].

Neonatal metabolism demonstrates species-specific patterns in tetradecanoylcarnitine handling that reflect developmental adaptations [16]. Piglets show enhanced postnatal development of fatty acid oxidation capacity, with significant increases in CPT1 activity and reduced sensitivity to malonyl-CoA inhibition during the first days of life [16]. These changes support the transition from maternal glucose supply to independent fatty acid utilization [16].

Species differences in carnitine biosynthesis capacity influence tetradecanoylcarnitine metabolism through effects on substrate availability [3] [41]. While most vertebrates retain the complete carnitine biosynthetic pathway, some species demonstrate reduced synthetic capacity and increased dependence on dietary carnitine sources [3]. These variations affect the overall capacity for acylcarnitine formation and fatty acid oxidation [41].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Use Classification

Dates

2: Kamimori H, Hamashima Y, Konishi M. Determination of carnitine and saturated-acyl group carnitines in human urine by high-performance liquid chromatography with fluorescence detection. Anal Biochem. 1994 May 1;218(2):417-24. PubMed PMID: 8074302.

3: Ho JK, Duclos RI Jr, Hamilton JA. Interactions of acyl carnitines with model membranes: a (13)C-NMR study. J Lipid Res. 2002 Sep;43(9):1429-39. PubMed PMID: 12235174.

4: Ummenhofer WC, Bernards CM. Acylcarnitine chain length influences carnitine-enhanced drug flux through the spinal meninges in vitro. Anesthesiology. 1997 Mar;86(3):642-8. PubMed PMID: 9066331.

5: Sabbagh E, Cuebas D, Schulz H. 3-Mercaptopropionic acid, a potent inhibitor of fatty acid oxidation in rat heart mitochondria. J Biol Chem. 1985 Jun 25;260(12):7337-42. PubMed PMID: 3997873.

6: Bene J, Komlósi K, Havasi V, Talián G, Gasztonyi B, Horváth K, Mózsik G, Hunyady B, Melegh B, Figler M. Changes of plasma fasting carnitine ester profile in patients with ulcerative colitis. World J Gastroenterol. 2006 Jan 7;12(1):110-3. PubMed PMID: 16440427; PubMed Central PMCID: PMC4077497.

7: Chase JF. The substrate specificity of carnitine acetyltransferase. Biochem J. 1967 Aug;104(2):510-8. PubMed PMID: 6069132; PubMed Central PMCID: PMC1270613.

8: Minkler PE, Kerner J, North KN, Hoppel CL. Quantitation of long-chain acylcarnitines by HPLC/fluorescence detection: application to plasma and tissue specimens from patients with carnitine palmitoyltransferase-II deficiency. Clin Chim Acta. 2005 Feb;352(1-2):81-92. PubMed PMID: 15653102.

9: Fritz IB, Burdzy K. Novel action of carnitine: inhibition of aggregation of dispersed cells elicited by clusterin in vitro. J Cell Physiol. 1989 Jul;140(1):18-28. PubMed PMID: 2472418.

10: Lohninger A, Krieglsteiner HP, Salzer H, Vytiska-Binstorfer E, Riedl W, Erhardt W. Studies on the effects of betamethasone, L-carnitine, and betamethasone-L-carnitine combinations on the dipalmitoyl phosphatidylcholine content and phosphatidylcholine species composition in foetal rat lungs. J Clin Chem Clin Biochem. 1986 Jun;24(6):361-8. PubMed PMID: 3755749.

11: Fontaine M, Briand G, Largillière C, Degand P, Divry P, Vianey-Saban C, Mousson B, Vamecq J. Metabolic studies in a patient with severe carnitine palmitoyltransferase type II deficiency. Clin Chim Acta. 1998 May 25;273(2):161-70. PubMed PMID: 9657346.

12: Kashfi K, Mynatt RL, Park EA, Cook GA. Membrane microenvironment regulation of carnitine palmitoyltranferases I and II. Biochem Soc Trans. 2011 Jun;39(3):833-7. doi: 10.1042/BST0390833. PubMed PMID: 21599656.

13: Haeyaert P, Verdonck A, Van Cauwelaert FH. Influence of acylcarnitines of different chain length on pure and mixed phospholipid vesicles and on sarcoplasmic reticulum vesicles. Chem Phys Lipids. 1987 Oct;45(1):49-63. PubMed PMID: 2965625.

14: Fujiwara A, Fujisaki H, Asai H, Yasumasu I. Inhibition of palmitoyl CoA of EDTA- and Mg2+-ATPase of heavy meromyosin from rabbit skeletal muscle. J Biochem. 1981 Sep;90(3):757-63. PubMed PMID: 6118360.

15: Broadway NM, Saggerson ED. Effect of membrane environment on the activity and inhibitability by malonyl-CoA of the carnitine acyltransferase of hepatic microsomal membranes. Biochem J. 1997 Mar 1;322 ( Pt 2):435-40. PubMed PMID: 9065760; PubMed Central PMCID: PMC1218209.

16: Yamamoto T. Rat liver peroxisomal and mitochondrial fatty acid oxidation in sepsis. Surg Today. 1993;23(2):137-43. PubMed PMID: 8467159.

17: Yokokawa M, Fujiwara A, Shimada H, Yasumasu I. Inhibitory effect of long chain fatty acyl CoAs on RNA polymerase from Escherichia coli. J Biochem. 1983 Aug;94(2):415-20. PubMed PMID: 6355076.

18: Shinagawa S, Kanamaru T, Harada S, Asai M, Okazaki H. Chemistry and inhibitory activity of long chain fatty acid oxidation of emeriamine and its analogues. J Med Chem. 1987 Aug;30(8):1458-63. PubMed PMID: 3612690.

19: Ramsay RR, Derrick JP, Friend AS, Tubbs PK. Purification and properties of the soluble carnitine palmitoyltransferase from bovine liver mitochondria. Biochem J. 1987 Jun 1;244(2):271-8. PubMed PMID: 3663121; PubMed Central PMCID: PMC1147987.

20: Cordente AG, López-Viñas E, Vázquez MI, Swiegers JH, Pretorius IS, Gómez-Puertas P, Hegardt FG, Asins G, Serra D. Redesign of carnitine acetyltransferase specificity by protein engineering. J Biol Chem. 2004 Aug 6;279(32):33899-908. Epub 2004 May 21. PubMed PMID: 15155769.